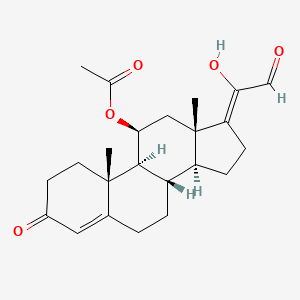
Quetiapine Impurity-N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Impurity-N involves multiple steps, starting from the core structure of dibenzo[b,f][1,4]thiazepine. The process includes the following key steps:
Formation of the core structure: The dibenzo[b,f][1,4]thiazepine core is synthesized through a series of cyclization reactions.
Piperazine substitution: The core structure is then reacted with piperazine to introduce the piperazine moiety.
Ethoxyethylation: The piperazine derivative undergoes ethoxyethylation to form the final impurity structure.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using high-performance liquid chromatography (HPLC) to isolate and purify the compound from the reaction mixture. The process involves:
Reaction optimization: Conditions such as temperature, solvent, and reaction time are optimized to maximize the yield of the impurity.
Purification: The crude product is purified using HPLC to achieve the desired purity level
Chemical Reactions Analysis
Types of Reactions: Quetiapine Impurity-N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quetiapine N-oxide.
Reduction: Reduction reactions can convert the impurity back to its parent compound or other derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include quetiapine N-oxide, reduced quetiapine derivatives, and various substituted analogs .
Scientific Research Applications
Quetiapine Impurity-N has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in quetiapine formulations.
Pharmacokinetic Studies: The impurity is studied to understand its pharmacokinetic profile and its impact on the overall pharmacokinetics of quetiapine.
Toxicological Studies: Research is conducted to assess the potential genotoxicity and carcinogenicity of the impurity.
Quality Control: It is used in quality control laboratories to ensure the purity and safety of quetiapine products
Mechanism of Action
The exact mechanism of action of Quetiapine Impurity-N is not well-documented. it is believed to interact with similar molecular targets as quetiapine, including dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. The impurity may also interact with histamine receptors, adrenergic receptors, and muscarinic receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Quetiapine N-oxide: An oxidized derivative of quetiapine.
Quetiapine Related Compound B: Another impurity found in quetiapine formulations.
Quetiapine Related Compound G: A structurally related impurity.
Uniqueness: Quetiapine Impurity-N is unique due to its specific ethoxyethylation pattern, which distinguishes it from other impurities. This structural uniqueness can influence its pharmacokinetic and pharmacodynamic properties, making it an important compound to monitor during the production of quetiapine .
Properties
IUPAC Name |
2-[2-[4-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N5O3S/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29/h1-8,35H,9-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRGEMGJWNEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)CCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800291-86-4 |
Source


|
| Record name | Quetiapine-(piperazin-1-yl)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800291864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(4-{2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUETIAPINE-(PIPERAZIN-1-YL)ETHOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR9AC1TFH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)






